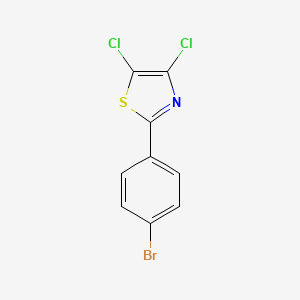![molecular formula C16H16N2O2S B11806027 2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806027.png)
2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step organic reactions. The starting materials and reagents used in these synthetic routes can vary, but common steps include:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step often involves cyclization reactions using appropriate precursors.
Introduction of the Methylthio Group: This can be achieved through nucleophilic substitution reactions.
Addition of the o-Tolyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Specific details on industrial production methods are often proprietary and may not be publicly available.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It may be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- 2-Methyl-3-(methylthio)-4-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
Uniqueness
2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is unique due to the specific arrangement of its functional groups and the presence of the o-tolyl group
Eigenschaften
Molekularformel |
C16H16N2O2S |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-methyl-4-(2-methylphenyl)-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C16H16N2O2S/c1-9-6-4-5-7-10(9)14-13-11(8-12(19)17-14)15(20)18(2)16(13)21-3/h4-8,16H,1-3H3,(H,17,19) |
InChI-Schlüssel |
GDXDYJULOXZUDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=C3C(N(C(=O)C3=CC(=O)N2)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


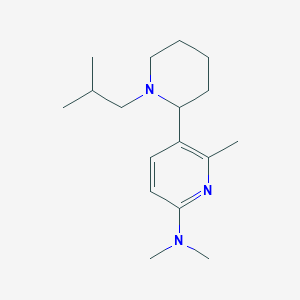


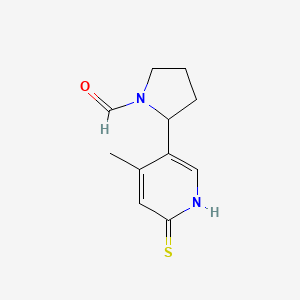
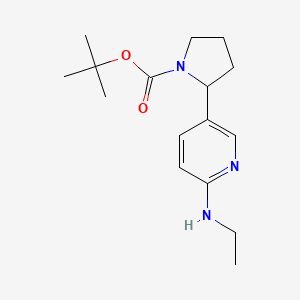

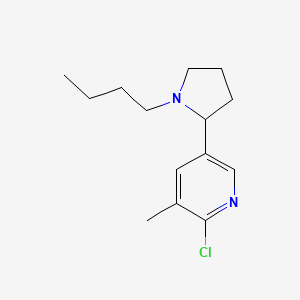


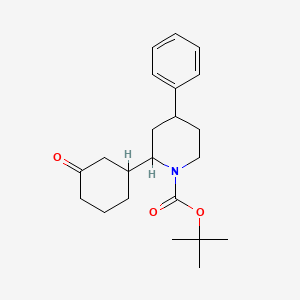
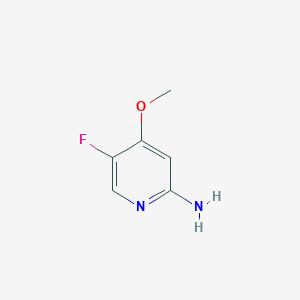

![4-Bromo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11806033.png)
